[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Description
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is a nitroaromatic compound featuring a chlorophenoxy substituent and a hydroxymethyl group. Its molecular structure comprises a benzene ring substituted with a nitro group (-NO₂) at the 3-position, a 4-chlorophenoxy group (-O-C₆H₄-Cl) at the 4-position, and a hydroxymethyl (-CH₂OH) moiety. This compound is synthesized via multi-step organic reactions, often involving nucleophilic aromatic substitution and reduction steps, as seen in analogous syntheses of benzimidazole derivatives .
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-chlorophenoxy)-3-nitrophenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEZMYSHTRTBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268513 | |
| Record name | 4-(4-Chlorophenoxy)-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339279-20-8 | |
| Record name | 4-(4-Chlorophenoxy)-3-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339279-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenoxy)-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol typically involves the reaction of 4-chlorophenol with 3-nitrobenzaldehyde in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reduction Step: The intermediate product is reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols.
Major Products
Oxidation: Formation of 4-(4-chlorophenoxy)-3-nitrobenzaldehyde or 4-(4-chlorophenoxy)-3-nitrobenzoic acid.
Reduction: Formation of 4-(4-chlorophenoxy)-3-aminophenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 279.68 g/mol. Its structure includes both a chlorophenoxy group and a nitrophenyl group, which contribute to its reactivity and biological activity. The presence of these functional groups allows for interactions with biological macromolecules, making it a subject of interest in medicinal research.
Antimicrobial Properties
Research indicates that [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit enzyme activities critical for bacterial survival. The specific mechanisms include interference with cell wall synthesis and inhibition of metabolic pathways essential for growth.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival. The nitrophenyl moiety is believed to play a crucial role in this activity, potentially through the generation of reactive oxygen species (ROS) that lead to oxidative stress in cancer cells.
Pesticide Development
This compound is being explored as an intermediate in the synthesis of novel pesticide formulations. Its structural similarity to known fungicides suggests that it could be modified to enhance efficacy against plant pathogens. For instance, derivatives of this compound have shown promise in inhibiting fungal growth, making it a candidate for developing environmentally friendly agricultural chemicals .
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its functional groups allow for various chemical modifications, enabling the creation of polymers with tailored properties for specific applications, such as coatings and adhesives. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability, which are desirable characteristics in industrial applications.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in cell growth, proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features:
Substituent Effects on Properties
- Chlorophenoxy vs.
- Nitro Position: The 3-nitro group in the target compound creates steric hindrance, reducing rotational freedom compared to 4-nitro isomers like (4-nitrophenyl)methanol .
- Hydroxymethyl vs. Ketone : The hydroxymethyl group enables hydrogen bonding, influencing solubility and crystallinity, whereas ketone derivatives (e.g., ) exhibit higher reactivity in nucleophilic additions.
Physical and Chemical Properties
- Melting Point: While direct data for the target compound is unavailable, analogues like 4-methyl-3-nitrophenol (mp 78–81°C) suggest nitro and hydroxyl groups contribute to higher melting points due to intermolecular H-bonding .
- Solubility: Nitroaromatic compounds are typically sparingly soluble in water but soluble in polar organic solvents (e.g., DMF, ethanol) .
Crystallographic and Spectroscopic Data
- Hydrogen Bonding: Similar to (4-nitrophenyl)methanol (), the target compound likely forms O–H⋯O and C–H⋯O interactions, stabilizing crystal lattices.
- ¹H NMR Complexity : Overlapping aromatic signals, as seen in , complicate spectral analysis of nitroaromatics.
Biological Activity
Overview
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features a chlorophenoxy group and a nitrophenyl moiety, which contribute to its reactivity and biological effects. Its molecular formula is C13H12ClN1O3, with a molecular weight of 273.69 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In a study examining its effects on breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity. The compound was shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
| A549 | 25 | Induction of oxidative stress |
The biological activity of this compound is attributed to its interaction with specific cellular targets. The nitro group is believed to play a crucial role in generating reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the chlorophenoxy moiety may enhance the compound's lipophilicity, facilitating better membrane penetration and bioavailability.
Pharmacokinetics and Toxicity
Preliminary studies on the pharmacokinetics of this compound suggest that it has a favorable absorption profile with moderate metabolic stability. However, toxicity assessments are necessary to determine safe dosage levels for therapeutic applications. Current data indicate low acute toxicity in animal models, but further investigations are warranted.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
